MFCD05743405
Description
MFCD05743405 is a chemical compound identified by its MDL number, commonly used in pharmaceutical and industrial research. These compounds typically belong to classes such as heterocyclic amines, fluorinated aromatics, or sulfonamide derivatives, which are pivotal in drug discovery and material science .
The absence of explicit data on this compound necessitates a comparative approach using structurally or functionally related compounds. This article leverages available evidence to hypothesize its properties, synthesis, and applications.
Properties
Molecular Formula |
C12H13N5O3 |
|---|---|
Molecular Weight |
275.26 g/mol |
IUPAC Name |
5-[(2E)-2-[(3-hydroxy-4-methoxyphenyl)methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C12H13N5O3/c1-7-11(14-12(19)17-15-7)16-13-6-8-3-4-10(20-2)9(18)5-8/h3-6,18H,1-2H3,(H2,14,16,17,19)/b13-6+ |
InChI Key |
IJRAPYFPEJXJOW-AWNIVKPZSA-N |
SMILES |
CC1=NNC(=O)N=C1NN=CC2=CC(=C(C=C2)OC)O |
Isomeric SMILES |
CC1=NNC(=O)N=C1N/N=C/C2=CC(=C(C=C2)OC)O |
Canonical SMILES |
CC1=NNC(=O)N=C1NN=CC2=CC(=C(C=C2)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD05743405 typically involves the condensation of appropriate hydrazine derivatives with aldehydes or ketones. One common method involves the reaction of 3-hydroxy-4-methoxybenzaldehyde with hydrazine hydrate under acidic conditions to form the hydrazone intermediate. This intermediate is then cyclized with methyl isocyanate to yield the final triazine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
MFCD05743405 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazine ring allows for nucleophilic substitution reactions, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated triazine derivatives with nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydrazine derivatives.
Scientific Research Applications
MFCD05743405 has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of MFCD05743405 involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can disrupt various biochemical pathways, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Table 1: Comparison of MFCD05743405 with Structurally Similar Compounds
Key Observations :
- CAS 53052-06-5 : A thiazole derivative with high solubility and moderate bioavailability, synthesized via pyridine-mediated reactions. Its sulfur-containing structure enhances reactivity in cross-coupling reactions .
- CAS 1533-03-5 : A trifluoromethyl-substituted ketone with superior catalytic synthesis yields (98%). Fluorine atoms improve metabolic stability but reduce aqueous solubility .
Functional Analogues
Key Insights :
- CAS 1761-61-1 : A brominated aromatic acid with applications in antibacterial drug development. Its low solubility necessitates formulation optimization .
- CAS 54198-89-9 : A chlorinated pyrimidine showing potent anticancer activity but requiring stringent safety measures (H315/H319 hazards) .
Discussion
Property-Activity Relationships
- Lipophilicity vs. Bioavailability : Higher Log Po/w values (e.g., CAS 1533-03-5) correlate with improved membrane permeability but may limit aqueous solubility .
- Halogenation Effects : Fluorine or chlorine atoms (e.g., CAS 54198-89-9) enhance binding affinity to biological targets but introduce synthetic challenges .
Notes
Data Limitations : Direct experimental data on this compound are unavailable in the provided evidence. Comparisons are extrapolated from structurally analogous compounds.
Safety Considerations : Halogenated analogues (e.g., CAS 54198-89-9) require stringent handling due to toxicity risks (H302/H315 hazards) .
Future Directions : Prioritize crystallographic studies (e.g., CIF files per ) and in vivo validation to confirm hypothesized properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
